molecular formula C15H21BrClNO3 B14515695 2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid CAS No. 62805-23-6

2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid

Cat. No.: B14515695
CAS No.: 62805-23-6
M. Wt: 378.69 g/mol
InChI Key: WGICJAXMYMWQIZ-UHFFFAOYSA-N
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Description

2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid is a chemical compound that features a pyridine ring substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid typically involves the coupling of 6-bromo-2-chloropyridine with decanoic acid. This can be achieved through a series of reactions including halogenation, nucleophilic substitution, and esterification . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid can undergo various chemical reactions including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms in the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The decanoic acid moiety can interact with lipid membranes, potentially affecting membrane fluidity and function .

Comparison with Similar Compounds

Uniqueness: 2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid is unique due to the presence of both the halogenated pyridine ring and the decanoic acid moiety.

Properties

CAS No.

62805-23-6

Molecular Formula

C15H21BrClNO3

Molecular Weight

378.69 g/mol

IUPAC Name

2-(6-bromo-2-chloropyridin-3-yl)oxydecanoic acid

InChI

InChI=1S/C15H21BrClNO3/c1-2-3-4-5-6-7-8-12(15(19)20)21-11-9-10-13(16)18-14(11)17/h9-10,12H,2-8H2,1H3,(H,19,20)

InChI Key

WGICJAXMYMWQIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(=O)O)OC1=C(N=C(C=C1)Br)Cl

Origin of Product

United States

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